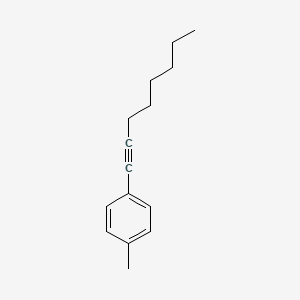

Benzene, 1-methyl-4-(1-octynyl)-

Description

Benzene, 1-methyl-4-(1-octynyl)- is an aromatic hydrocarbon characterized by a benzene ring substituted with a methyl group at the 1-position and a linear 1-octynyl group (an 8-carbon alkyne chain) at the 4-position. The octynyl group introduces a long alkyne chain, which likely influences physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., participation in click chemistry or catalytic coupling reactions) compared to shorter or branched substituents .

Properties

CAS No. |

197635-86-2 |

|---|---|

Molecular Formula |

C15H20 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

1-methyl-4-oct-1-ynylbenzene |

InChI |

InChI=1S/C15H20/c1-3-4-5-6-7-8-9-15-12-10-14(2)11-13-15/h10-13H,3-7H2,1-2H3 |

InChI Key |

JOZXAXXHNSRVSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Organometallic Cross-Coupling Reactions

A common and efficient approach to prepare substituted benzene derivatives with alkynyl side chains is through cross-coupling reactions involving organometallic reagents such as Grignard reagents or organozinc compounds with halogenated aromatic precursors.

- Step 1: Preparation of a halogenated methylbenzene derivative (e.g., 1-methyl-4-bromobenzene).

- Step 2: Synthesis of the octynyl organometallic reagent, such as 1-octynylmagnesium chloride (Grignard reagent).

- Step 3: Coupling of the organometallic reagent with the halogenated aromatic compound in the presence of a copper catalyst (e.g., CuBr or Li2CuCl4) at low temperatures (-5°C to -10°C) to form the desired 1-methyl-4-(1-octynyl)benzene.

This method is supported by patent literature describing similar syntheses of alkylated and alkynylated benzene derivatives using copper-catalyzed cross-coupling of organomagnesium reagents with aromatic halides, yielding high purity products with good yields.

Alkyne Functionalization via Sonogashira Coupling

Another widely used method for introducing alkynyl groups onto aromatic rings is the Sonogashira coupling , which involves the palladium-catalyzed coupling of terminal alkynes with aryl halides.

- Reagents: 1-methyl-4-halobenzene (e.g., bromide or iodide), 1-octyne (terminal alkyne).

- Catalysts: Pd(PPh3)2Cl2 or Pd(PPh3)4 with CuI as a co-catalyst.

- Conditions: Typically carried out in an amine solvent (e.g., triethylamine) under inert atmosphere at moderate temperatures.

- Outcome: Formation of the C-C bond between the aromatic ring and the terminal alkyne, yielding Benzene, 1-methyl-4-(1-octynyl)-[general organic synthesis knowledge].

This method is favored for its mild conditions and high selectivity, although specific literature on this exact compound is limited, the Sonogashira reaction is a standard approach for similar alkynylated aromatic compounds.

Synthesis via Alkyne Addition to Aromatic Precursors

An alternative approach involves the alkynylation of methyl-substituted benzene derivatives through nucleophilic addition or substitution reactions starting from functionalized intermediates such as aldehydes or halides.

- For example, the preparation of 1-methyl-4-(1-octynyl)benzene can be achieved by:

Research Findings and Data Summary

Additional Notes on Preparation

- The choice of catalyst and reaction temperature is critical to avoid side reactions such as homocoupling of alkynes or polymerization.

- Purification typically involves chromatographic techniques to separate isomers and unreacted starting materials.

- The starting materials such as 1-methyl-4-bromobenzene and 1-octyne are commercially available or can be synthesized via standard organic methods.

- The reaction atmosphere is usually inert (nitrogen or argon) to prevent oxidation of sensitive organometallic reagents.

- Patent literature emphasizes the use of copper catalysts in cross-coupling for high selectivity and yield in similar alkynylated benzene derivatives.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, 1-methyl-4-(1-octynyl)- can undergo oxidation reactions, particularly at the methyl and octynyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as nitro groups (NO2) or halogens (Cl, Br) can be introduced.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Nitration with HNO3 and H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst like FeCl3.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alkane derivatives.

Substitution: Nitrobenzene, halobenzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-methyl-4-(1-octynyl)- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a model to study the interactions of aromatic compounds with biological macromolecules such as proteins and DNA.

Industry: In the industrial sector, Benzene, 1-methyl-4-(1-octynyl)- is used in the production of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-(1-octynyl)- involves its interaction with molecular targets through various pathways. The aromatic ring can participate in π-π stacking interactions, while the octynyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations:

- Alkyne vs. Alkene : The octynyl group’s triple bond confers higher reactivity in click chemistry (e.g., Huisgen cycloaddition) compared to alkenes like 1-methyl-4-(1-methylethenyl)-benzene .

- Chain Length : Longer chains (e.g., octynyl) increase hydrophobicity and boiling points relative to shorter substituents like isopropyl () or benzyl groups ().

- Electronic Effects : Methoxy-substituted ethynyl groups () donate electrons via resonance, contrasting with the electron-withdrawing nature of unsubstituted alkynes like octynyl .

Positional Isomerism

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.